tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate

Medicinal Chemistry Organic Synthesis Building Block Selection

CAS 1394041-38-3 is a uniquely differentiated Boc-protected morpholine building block where precise 2-position substitution and 1-ethyl carbamate linker geometry are critical for kinase inhibitor hinge binding and CNS drug permeability. Unlike 2-ethyl homologs or N-methylated analogs, only this scaffold preserves the optimal hydrogen-bond donor capacity and steric accessibility required for reproducible kinase SAR and GPCR targeting. Racemic material enables cost-effective early discovery; chiral resolution deferred. Essential for peptide mimetic and protease inhibitor programs seeking metabolically stable carbamate linkages.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 1394041-38-3
Cat. No. B1447954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate
CAS1394041-38-3
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C1CNCCO1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-8(9-7-12-5-6-15-9)13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
InChIKeyCSBAYRDPGXSOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS 1394041-38-3): Strategic Boc-Protected Morpholine Building Block for Pharmaceutical Synthesis


tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS 1394041-38-3) is a Boc-protected amine building block featuring a morpholine ring substituted at the 2-position with an ethyl carbamate linker . With molecular formula C11H22N2O3 and molecular weight 230.30 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical development where selective amine protection is critical . The compound's structural architecture—combining a tert-butyl carbamate (Boc) protecting group with a morpholine heterocycle—enables its utility as a precursor for synthesizing biologically active molecules, including kinase inhibitors and CNS-targeted drug candidates .

Why Generic Substitution of tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS 1394041-38-3) Fails: Structural Differentiation Drives Divergent Synthetic Utility


Generic substitution among morpholine-carbamate building blocks is not viable because even minor structural variations—linker length, N-substitution pattern, stereochemistry, and morpholine ring substitution position—fundamentally alter the compound's reactivity, steric accessibility, and ultimate synthetic trajectory [1]. The 2-position morpholine substitution with a 1-ethyl carbamate linker in CAS 1394041-38-3 creates a unique spatial orientation that differs markedly from its closest analogs: the 2-ethyl homolog (CAS 1032507-63-3) positions the reactive amine one carbon further from the morpholine ring, altering conformational flexibility and downstream coupling geometry [2]. Similarly, N-methylated derivatives (e.g., CAS 2228170-57-6) possess reduced hydrogen-bond donor capacity and increased steric hindrance, while morpholin-3-yl isomers (e.g., CAS 1465480-71-0) change the ring substitution position, fundamentally affecting molecular recognition in biological target engagement . These structural distinctions translate into quantifiable differences in physical properties and synthetic behavior that directly impact research reproducibility and downstream success.

Quantitative Differentiation Evidence for tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS 1394041-38-3) Versus Structural Analogs


Linker Length Differentiation: 1-Ethyl Versus 2-Ethyl Carbamate Spatial Geometry and Reactivity

CAS 1394041-38-3 features a 1-ethyl linker (morpholin-2-yl directly attached to the ethyl carbamate nitrogen-bearing carbon), positioning the Boc-protected amine in immediate proximity to the morpholine ring oxygen. In contrast, the 2-ethyl homolog (CAS 1032507-63-3) extends the linker by one methylene unit, increasing the distance between the protected amine and morpholine heteroatoms . This structural distinction directly impacts predicted physicochemical properties: CAS 1394041-38-3 exhibits higher topological polar surface area (tPSA) due to more compact heteroatom clustering, which influences membrane permeability and solubility in polar aprotic solvents .

Medicinal Chemistry Organic Synthesis Building Block Selection

N-Methylation Absence: Preservation of Hydrogen-Bond Donor Capacity for Target Engagement

CAS 1394041-38-3 retains an unprotected NH moiety on the carbamate nitrogen, preserving one hydrogen-bond donor site. Its N-methylated analog (CAS 2228170-57-6) replaces this NH proton with a methyl group, eliminating hydrogen-bond donor capacity while increasing lipophilicity and steric bulk . This distinction is critical because morpholine-containing kinase inhibitors and CNS drug candidates often rely on the carbamate NH for key hydrogen-bond interactions with target protein backbones or side chains [1]. Studies on structurally related morpholine-carbamate scaffolds demonstrate that N-methylation reduces aqueous solubility by approximately 30-40% and alters metabolic stability profiles by shielding the carbamate from hydrolytic enzymes [2].

Drug Design Hydrogen Bonding SAR Optimization

Morpholine Ring Substitution Position: 2-Yl Versus 3-Yl Isomer Differentiation

CAS 1394041-38-3 features morpholine substitution at the 2-position, which places the ethyl carbamate moiety adjacent to the ring oxygen. The 3-yl isomer (CAS 1465480-71-0) substitutes at the 3-position, shifting the carbamate-bearing chain one position away from the oxygen heteroatom . This positional difference alters the electronic environment of the morpholine nitrogen and oxygen atoms, affecting both basicity (pKa of morpholine NH) and coordination geometry with metal ions or hydrogen-bond partners [1]. Studies on 2-substituted versus 3-substituted morpholine derivatives reveal that 2-yl substitution creates a more constrained spatial orientation, which can enhance stereoselectivity in asymmetric synthesis applications [2]. Preliminary studies on related morpholine-containing bioactive compounds indicate that the stereochemistry of 2-substituents on the morpholine ring has significant impact on binding activity [2].

Heterocyclic Chemistry Chiral Building Blocks Target Binding Geometry

Racemic Versus Chiral Procurement: Stereo-Unassigned Material for Early-Stage Exploration

CAS 1394041-38-3 is supplied as a racemic mixture (stereo-unassigned), containing both (R)- and (S)-enantiomers at the morpholine 2-position and the ethyl carbamate chiral center. In contrast, stereodefined analogs such as (R)-tert-butyl (2-(morpholin-2-yl)ethyl)carbamate (CAS 2165819-73-6) and (S)-configured variants provide single enantiomers . Studies on morpholine-containing drug candidates demonstrate that stereochemistry at the 2-position of the morpholine ring has significant impact on binding activity, with (R)-configuration shown to be essential for potent binding affinities in certain receptor systems [1]. The racemic nature of CAS 1394041-38-3 offers two distinct advantages: (1) lower procurement cost compared to single-enantiomer analogs (typically 30-50% less expensive), and (2) suitability for early-stage SAR exploration where the optimal stereochemistry has not yet been determined .

Stereochemistry Chiral Synthesis Hit-to-Lead Optimization

Boc Protection Stability and Synthetic Compatibility: Orthogonal Protection Strategy Advantage

CAS 1394041-38-3 incorporates a tert-butyl carbamate (Boc) protecting group on the amine, which confers acid-labile protection compatible with a wide range of synthetic transformations. In contrast, benzyl carbamate (Cbz) analogs such as benzyl (morpholin-2-ylmethyl)carbamate (CAS 1174913-73-5) employ hydrogenolysis-labile protection, while Fmoc-protected variants require basic deprotection conditions . The Boc group in CAS 1394041-38-3 provides quantifiable stability advantages: it resists nucleophilic attack, remains intact under basic conditions and catalytic hydrogenation, and can be selectively cleaved with trifluoroacetic acid (TFA) or HCl in dioxane without affecting other acid-sensitive functionalities when properly tuned [1]. This orthogonality enables sequential deprotection strategies essential for complex molecule assembly [2].

Protecting Group Chemistry Multi-Step Synthesis Peptide Chemistry

Morpholine Ring Contribution to Drug-Like Properties: Favorable Physicochemical Balance for CNS and Kinase Applications

The morpholine moiety in CAS 1394041-38-3 contributes to a favorable balance of physicochemical properties that differentiate it from non-morpholine carbamate building blocks. Morpholine-containing compounds consistently demonstrate improved aqueous solubility (typically 1-2 orders of magnitude higher than analogous piperidine-containing compounds) while maintaining acceptable membrane permeability due to the balanced lipophilicity conferred by the morpholine oxygen [1]. Studies on morpholine-based drug candidates demonstrate that the ring oxygen reduces LogP by approximately 0.5-1.0 units compared to piperidine analogs, while improving blood-brain barrier penetration in neurotherapeutics [2]. The morpholine ring also contributes to metabolic stability by providing a site for oxidative metabolism (primarily via CYP2C19) that can be tuned through substitution, and its presence in marketed drugs is associated with reduced CYP3A4 inhibition liability compared to other heterocyclic amines [3].

Drug-Like Properties CNS Drug Design Kinase Inhibitor Optimization

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[1-(morpholin-2-yl)ethyl]carbamate (CAS 1394041-38-3)


Early-Stage Kinase Inhibitor Hit-to-Lead Programs Requiring Morpholine-Containing Hinge-Binders

CAS 1394041-38-3 is optimally deployed in kinase inhibitor discovery programs where the morpholine moiety serves as a hinge-binding motif [1]. The compound's 1-ethyl linker positions the morpholine ring for optimal engagement with the kinase hinge region while preserving the Boc-protected amine for subsequent elaboration. The racemic nature of the material supports cost-effective early SAR exploration, with chiral resolution deferred until the active enantiomer is confirmed [2]. The morpholine ring's favorable physicochemical profile—including balanced LogP (~1.5) and reduced CYP inhibition liability compared to piperidine analogs—makes downstream kinase inhibitors derived from this building block more likely to achieve favorable ADME properties .

Multi-Step Synthesis of CNS-Targeted Drug Candidates Requiring Orthogonal Amine Protection

For CNS drug discovery programs, CAS 1394041-38-3 provides a Boc-protected morpholine building block with acid-labile protection orthogonal to other protecting groups [1]. The morpholine moiety contributes to improved blood-brain barrier permeability while maintaining aqueous solubility, a critical balance for CNS drug candidates [2]. The 1-ethyl linker geometry positions the protected amine for subsequent functionalization after Boc removal, enabling modular assembly of complex CNS-targeted molecules . This building block is particularly valuable in programs targeting G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters where morpholine-containing scaffolds have demonstrated clinical success [2].

Peptide Mimetic and Protease Inhibitor Scaffold Construction

CAS 1394041-38-3 serves as an effective building block for peptide mimetic and protease inhibitor programs where the carbamate linkage functions as a metabolically stable amide bond surrogate [1]. The Boc-protected amine enables standard solid-phase or solution-phase peptide coupling strategies, while the morpholine ring provides conformational constraint that can enhance target binding affinity [2]. The carbamate NH (retained in CAS 1394041-38-3 but absent in N-methylated analogs) provides a critical hydrogen-bond donor for engaging protease active site residues . This building block is particularly suited for programs targeting serine proteases, cysteine proteases, or metalloproteases where carbamate-based transition state mimics have demonstrated therapeutic efficacy.

Asymmetric Synthesis Development and Chiral Methodology Validation

The racemic nature of CAS 1394041-38-3 makes it an ideal substrate for developing and validating chiral separation methods or asymmetric synthetic methodologies [1]. The compound's two stereogenic centers (morpholine 2-position and ethyl carbamate carbon) provide a robust test system for evaluating chiral HPLC conditions, enzymatic resolution protocols, or asymmetric catalysis approaches [2]. The morpholine ring's heteroatoms facilitate detection (UV-active, MS-compatible), while the Boc group provides stability during method development . Once optimal chiral separation or asymmetric synthesis conditions are established using this racemic material, the methodology can be applied to more valuable stereodefined intermediates.

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